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(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide

Catalog No.
S12262854
CAS No.
M.F
C9H9ClN2O3
M. Wt
228.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)...

Product Name

(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide

IUPAC Name

(2Z)-N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C9H9ClN2O3/c1-15-8-3-2-6(10)4-7(8)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5-

InChI Key

PQBVQTQRUFZFOI-WZUFQYTHSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=NO

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C=N\O

(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by its unique structure that includes a chloro-substituted methoxyphenyl group and a hydroxyimino functional group attached to an acetamide backbone. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

The chemical reactivity of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide can be understood through its functional groups. The hydroxyimino group can participate in various reactions, such as:

  • Nucleophilic addition: The hydroxyimino nitrogen can act as a nucleophile, attacking electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the acetamide moiety can undergo hydrolysis, leading to the formation of the corresponding acid and amine.
  • Redox reactions: The compound may also be involved in oxidation-reduction processes due to the presence of the hydroxyimino group, which can be oxidized to form a ketone or reduced to an amine.

These reactions are essential for understanding the compound's behavior in biological systems and its potential metabolic pathways.

The biological activity of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide has been predicted using computational methods. Studies suggest that compounds with similar structures exhibit various pharmacological effects, such as:

  • Antimicrobial activity: Many derivatives of acetamides display significant antibacterial and antifungal properties.
  • Anticancer properties: Some compounds with hydroxyimino groups have shown promise in inhibiting cancer cell proliferation.
  • Enzyme inhibition: The compound may also interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.

Computer-aided prediction tools have been utilized to assess its potential biological activities based on structural characteristics, indicating possible therapeutic applications .

Several synthetic routes can be employed to produce (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide. Common methods include:

  • Condensation reactions: The synthesis often begins with the condensation of 5-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.
  • Acetylation: The oxime is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Purification: The final product is typically purified through recrystallization or chromatography techniques.

Each step must be optimized for yield and purity, considering possible side reactions and by-products.

(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide has potential applications in various fields:

  • Pharmaceutical development: As a lead compound for new drug formulations targeting infections or cancer.
  • Biochemical research: To study enzyme mechanisms and interactions due to its ability to inhibit certain biochemical pathways.
  • Agricultural chemistry: Potential use as a pesticide or herbicide given its biological activity against pathogens.

Interaction studies are crucial for understanding how (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide interacts with biological targets. These studies typically involve:

  • Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.
  • Cell-based assays: Evaluating the compound's effects on cell viability and proliferation in various cancer cell lines.
  • Molecular docking studies: Computational modeling to predict how the compound fits into active sites of target proteins.

Such studies provide insights into its mechanism of action and help identify potential side effects.

Several compounds exhibit structural similarities with (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide, which can be compared based on their functional groups and biological activities:

Compound NameStructureBiological Activity
5-Chloro-2-methoxybenzaldehydeStructureAntibacterial
HydroxylamineStructureAnticancer
Acetamide derivativesStructureEnzyme inhibitors

Multi-Step Organic Synthesis Pathways

The synthesis of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide typically involves sequential functionalization of the phenyl ring and oxime formation. A representative pathway includes:

  • Acylation of 5-Chloro-2-Methoxyaniline:
    Reacting 5-chloro-2-methoxyaniline with acetic anhydride under reflux conditions forms N-(5-chloro-2-methoxyphenyl)acetamide. This step ensures the introduction of the acetamide backbone.

  • Oximation for Hydroxyimino Group Incorporation:
    Treating the intermediate with hydroxylamine hydrochloride in the presence of sodium acetate facilitates oxime formation. Ethanol or water serves as the solvent, with temperatures maintained at 50–70°C to optimize kinetics.

Reaction Equation:
$$
\text{C}9\text{H}{10}\text{ClNO}2 + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{C}9\text{H}9\text{ClN}2\text{O}3 + \text{H}_2\text{O} + \text{NaCl}
$$

Key Variables:

  • Solvent Polarity: Ethanol enhances nucleophilic attack by hydroxylamine, while aqueous systems simplify purification.
  • Stoichiometry: A 1:1.2 molar ratio of acetamide to hydroxylamine hydrochloride minimizes byproducts.

Table 1: Comparative Yields Across Solvent Systems

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol65678
Water70465
THF60852

Optimization Strategies for Hydroxyimino Group Incorporation

Optimizing the oximation step requires balancing pH, reagent purity, and reaction duration:

  • pH Control: Maintaining a weakly basic environment (pH 7–8) via sodium acetate prevents premature protonation of hydroxylamine, ensuring efficient nucleophilic addition.
  • Catalytic Additives: Trace amounts of transition metals (e.g., Cu²⁺) accelerate oxime formation but risk side reactions such as over-oxidation.
  • Temperature Gradients: Gradual heating from 50°C to 70°C reduces dimerization of intermediates.

Case Study: Solvent Selection
Ethanol outperforms water in yield (78% vs. 65%) due to improved solubility of the acetamide intermediate. However, aqueous systems enable greener synthesis with easier waste management.

Catalytic Systems for Stereoselective Oxime Formation

Achieving the (E)-stereochemistry necessitates chiral catalysts and controlled conditions:

  • Transition Metal Complexes: Iron(III) acetylacetonate (Fe(AcAc)₃) induces stereoselectivity by coordinating to the oxime nitrogen, favoring the (E)-isomer through steric hindrance.
  • Base Influence: Sodium acetate not only regulates pH but also stabilizes the transition state, reducing racemization.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance catalyst activity but may compromise stereochemical purity.

Table 2: Catalytic Systems and Stereochemical Outcomes

CatalystSolvent(E):(Z) RatioYield (%)
Fe(AcAc)₃Ethanol95:582
NoneWater70:3065
Cu(acac)₂THF88:1274

Mechanistic Insight:Fe(AcAc)₃ coordinates to the hydroxylamine oxygen, directing the attack syn to the phenyl group and stabilizing the (E)-configuration through π-π interactions.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

228.0301698 g/mol

Monoisotopic Mass

228.0301698 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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